2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a carbamothioyl group, and a 2-chloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by the formation of the carbamothioyl group through a reaction with thiourea. The final step involves the coupling of the 2-chloro-4-nitrophenyl group with the benzoic acid derivative under specific conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-({[(2-Amino-4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Scientific Research Applications
2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The carbamothioyl group may also play a role in the compound’s biological activity by interacting with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: Shares the benzoic acid core but lacks the nitro and carbamothioyl groups.
2-(2-Thienylcarbonyl)benzoic acid: Contains a thienyl group instead of the 2-chloro-4-nitrophenyl group.
Uniqueness
2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S/c16-11-7-8(19(23)24)5-6-9(11)13(20)18-15(25)17-12-4-2-1-3-10(12)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVRZFNNEYBALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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